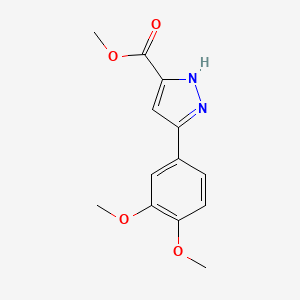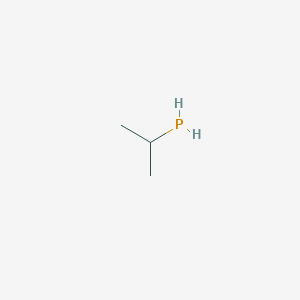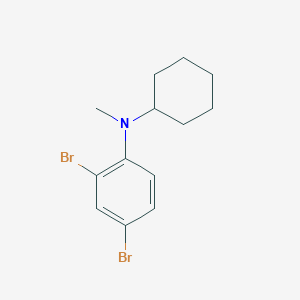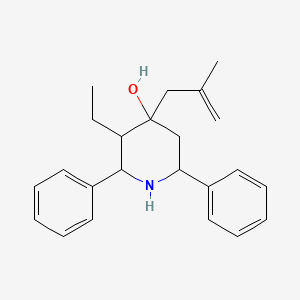![molecular formula C6H6ClN3S2 B14143717 (2E)-2-[(5-chlorothiophen-2-yl)methylidene]hydrazinecarbothioamide CAS No. 6286-19-7](/img/structure/B14143717.png)
(2E)-2-[(5-chlorothiophen-2-yl)methylidene]hydrazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-2-[(5-chlorothiophen-2-yl)methylidene]hydrazinecarbothioamide is a compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
The synthesis of (2E)-2-[(5-chlorothiophen-2-yl)methylidene]hydrazinecarbothioamide typically involves the condensation reaction of 5-chlorothiophene-2-carbaldehyde with thiosemicarbazide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The reaction can be represented as follows:
5-chlorothiophene-2-carbaldehyde+thiosemicarbazide→this compound
Analyse Chemischer Reaktionen
(2E)-2-[(5-chlorothiophen-2-yl)methylidene]hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the thiophene ring can be replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents (e.g., ethanol, methanol), and controlled temperatures.
Wissenschaftliche Forschungsanwendungen
(2E)-2-[(5-chlorothiophen-2-yl)methylidene]hydrazinecarbothioamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives, which are valuable in organic synthesis and material science.
Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to inhibit certain cancer cell lines.
Industry: Thiophene derivatives, including this compound, are used in the development of organic semiconductors and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of (2E)-2-[(5-chlorothiophen-2-yl)methylidene]hydrazinecarbothioamide involves its interaction with specific molecular targets. In antimicrobial applications, the compound is believed to inhibit the synthesis of essential proteins or enzymes in microorganisms, leading to their death. In anticancer research, it may induce apoptosis (programmed cell death) in cancer cells by interfering with cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
(2E)-2-[(5-chlorothiophen-2-yl)methylidene]hydrazinecarbothioamide can be compared with other thiophene derivatives such as:
2-Aminothiophene: Known for its use in the synthesis of pharmaceuticals and agrochemicals.
Thiophene-2-carboxaldehyde: Used as an intermediate in organic synthesis.
5-Bromothiophene-2-carbaldehyde: Similar to the compound but with a bromine atom instead of chlorine, used in various chemical syntheses.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
6286-19-7 |
|---|---|
Molekularformel |
C6H6ClN3S2 |
Molekulargewicht |
219.7 g/mol |
IUPAC-Name |
[(E)-(5-chlorothiophen-2-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C6H6ClN3S2/c7-5-2-1-4(12-5)3-9-10-6(8)11/h1-3H,(H3,8,10,11)/b9-3+ |
InChI-Schlüssel |
HPZHOKAWTSGMBP-YCRREMRBSA-N |
Isomerische SMILES |
C1=C(SC(=C1)Cl)/C=N/NC(=S)N |
Kanonische SMILES |
C1=C(SC(=C1)Cl)C=NNC(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-Bromo-4-methoxyphenoxy)methyl]oxirane](/img/structure/B14143639.png)

![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1-(2,4,6-trimethylphenyl)pyrrolidine-2,5-dione](/img/structure/B14143650.png)
![1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-amine](/img/structure/B14143653.png)
![1,2-Ethanediamine, N,N'-bis[1-(2-pyridinyl)ethylidene]-](/img/structure/B14143660.png)
![1-[[4-(Trifluoromethyl)phenyl]methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B14143666.png)






![N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-benzimidazole-5-carbohydrazide](/img/structure/B14143711.png)

